5-Nitroisophthalamide

Description

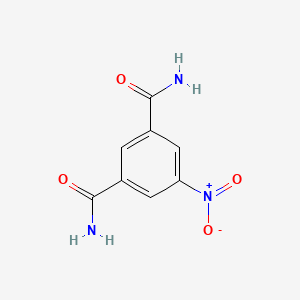

Structure

3D Structure

Properties

IUPAC Name |

5-nitrobenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O4/c9-7(12)4-1-5(8(10)13)3-6(2-4)11(14)15/h1-3H,(H2,9,12)(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDQJTJLJXCWVQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)N)[N+](=O)[O-])C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5068075 | |

| Record name | 1,3-Benzenedicarboxamide, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38177-07-0 | |

| Record name | 5-Nitro-1,3-benzenedicarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38177-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenedicarboxamide, 5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038177070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Nitroisophthalamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenedicarboxamide, 5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenedicarboxamide, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitroisophthaldiamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-NITROISOPHTHALDIAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AKN7V6NEU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Nitroisophthalamide chemical properties and structure

An In-Depth Technical Guide to 5-Nitroisophthalamide: Chemical Properties, Structure, and Synthetic Applications

Abstract

This technical guide provides a comprehensive overview of this compound and its derivatives, compounds of significant interest in the pharmaceutical industry. We will delve into the core chemical properties, molecular structure, and established synthetic pathways. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but also field-proven insights into the causality behind experimental choices and analytical validation. The primary focus will be on its critical role as a synthetic intermediate for non-ionic X-ray contrast media, providing a self-validating framework for its synthesis and characterization.

Introduction: The Significance of Nitroaromatic Intermediates

In the landscape of medicinal chemistry and drug development, the nitro group (–NO₂) is a versatile functional group that can profoundly influence a molecule's physicochemical and electronic properties. While sometimes associated with toxicity, the strategic incorporation of a nitro group is a key step in the synthesis of numerous active pharmaceutical ingredients (APIs). The electron-withdrawing nature of the nitro group can activate aromatic rings for subsequent reactions or serve as a precursor to an amino group via reduction, a common step in building complex molecular scaffolds.

This compound and its parent compound, 5-nitroisophthalic acid, are prime examples of such critical intermediates. Their structure, featuring a benzene ring substituted with two carboxamide groups and a nitro group, makes them essential building blocks. Most notably, they are pivotal in the industrial synthesis of iodinated contrast agents, which are indispensable for modern medical imaging techniques like computed tomography (CT) scans. This guide will elucidate the chemical nature of this compound, providing the foundational knowledge required for its effective use in a research and development setting.

Molecular Structure and Physicochemical Properties

The utility of a chemical intermediate is fundamentally dictated by its structure and physical characteristics. Understanding these properties is crucial for designing synthetic routes, developing purification strategies, and ensuring proper handling.

Chemical Structure Elucidation

This compound is a benzene dicarboxamide where the carboxamide groups are at positions 1 and 3, and the nitro group is at position 5 of the aromatic ring.

Caption: General workflow for the synthesis and purification of N¹,N³-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide.

Detailed Experimental Protocol: Synthesis of N¹,N³-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide

This protocol is a representative synthesis adapted from established patent literature. [1]The causality behind each step is explained to provide a deeper understanding.

Materials:

-

Dimethyl 5-nitroisophthalate (1.00 mole)

-

2,3-dihydroxypropylamine (2.10 moles)

-

2-Methoxyethanol (as solvent)

-

Sodium metal (catalytic amount)

Procedure:

-

Catalyst Preparation: Under an inert nitrogen atmosphere, add a small piece of sodium metal (~1 g) to 800 mL of 2-methoxyethanol in a suitable reaction vessel. Stir at ambient temperature until the sodium has completely dissolved to form sodium methoxide.

-

Rationale: The sodium methoxide acts as a base catalyst, deprotonating the amine to increase its nucleophilicity, thereby accelerating the amidation reaction.

-

-

Reactant Charging: To the catalyst solution, add 2,3-dihydroxypropylamine (2.10 moles). The slight molar excess of the amine (ratio of ~2.1:1 amine to diester) helps to drive the reaction to completion and minimize the presence of unreacted diester and mono-amide intermediates. [2]3. Reaction Initiation: Add dimethyl 5-nitroisophthalate (1.00 mole) to the mixture.

-

Thermal Reaction: Heat the reaction mixture to reflux (approx. 108°C) for 3-4 hours. [2][1] * Rationale: The elevated temperature provides the necessary activation energy for the nucleophilic acyl substitution. Refluxing ensures a consistent reaction temperature without solvent loss.

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting diester spot and the appearance of the product spot indicate reaction completion. A key validation checkpoint is the minimal presence of the mono-amide intermediate. [1]

Purification and Isolation

-

Solvent Removal: After the reaction is complete, remove the 2-methoxyethanol solvent by distillation under reduced pressure. This will leave a crude oil or solid residue. [2]2. Recrystallization: Dissolve the crude product in a minimal amount of hot deionized water. Allow the solution to cool slowly to room temperature, then chill in an ice bath to induce crystallization.

-

Rationale: Recrystallization is a highly effective method for purifying solid compounds. The desired product is less soluble in the cold solvent than the impurities, allowing it to crystallize out in a pure form.

-

-

Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum at 60°C to a constant weight.

Spectroscopic and Chromatographic Analysis

Confirming the identity and purity of the synthesized compound is a non-negotiable step in drug development. A combination of spectroscopic and chromatographic techniques provides a robust, self-validating analytical system.

Rationale for Analytical Techniques

-

Infrared (IR) Spectroscopy: Identifies the key functional groups present in the molecule. [3][4]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework, confirming the precise arrangement of atoms. [4][5]* Mass Spectrometry (MS): Determines the molecular weight of the compound and can offer structural clues from fragmentation patterns. [3][5]* High-Performance Liquid Chromatography (HPLC): Quantifies the purity of the compound, separating it from any unreacted starting materials or byproducts. [2]

Expected Spectroscopic Profile (N¹,N³-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide)

The following table outlines the expected signals. Analyzing the spectrum for these specific peaks validates the successful synthesis of the target structure.

| Technique | Expected Signals | Rationale |

| FTIR | Broad peak ~3300-3400 cm⁻¹ (O-H, N-H stretch); ~1640 cm⁻¹ (C=O, Amide I); ~1530 & ~1350 cm⁻¹ (N-O stretch, NO₂) | Confirms the presence of hydroxyl, amide, and nitro functional groups. [3][6] |

| ¹H NMR | Signals in the aromatic region (~8-9 ppm); Amide N-H protons; Methylene (-CH₂-) and methine (-CH-) protons from the dihydroxypropyl chains. | The specific chemical shifts and splitting patterns of the aromatic protons confirm the 1,3,5-substitution pattern. Signals from the side chains confirm their attachment. [7][8] |

| ¹³C NMR | Aromatic carbon signals (~120-150 ppm); Carbonyl carbon (~165 ppm); Signals for the carbons in the dihydroxypropyl chains. | Confirms the carbon skeleton of the molecule. [7] |

| Mass Spec (EI-MS) | Molecular Ion Peak (M⁺) at m/z = 357. | Confirms the molecular weight of the compound. [9][10] |

Chromatographic Purity Assessment (HPLC)

Protocol Standard:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Validation: A pure sample should yield a single major peak. Purity is typically reported as the area percentage of the main peak. For pharmaceutical intermediates, purity should exceed 98-99%. [2]

Applications in Drug Development

The primary application of this compound derivatives is as a key intermediate in the synthesis of non-ionic, iodinated X-ray contrast agents. [2][11]

Intermediate for Iodinated Contrast Agents

Compounds like Iohexol and Ioversol are complex molecules that require a central scaffold onto which iodine atoms and solubilizing groups are attached. The synthesis starts with a derivative like N¹,N³-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide. The synthetic sequence is typically:

-

Reduction: The nitro group is reduced to an amine (5-amino-N,N'-bis(R)isophthalamide). [1][11]This is a critical step, transforming the electron-withdrawing nitro group into a nucleophilic amino group.

-

Iodination: The resulting aniline derivative is highly activated, allowing for the facile electrophilic substitution of iodine atoms onto the aromatic ring at the 2, 4, and 6 positions.

-

Alkylation: The newly formed amino group is then alkylated to further enhance the molecule's properties, particularly its hydrophilicity and biological inertness.

The dihydroxypropyl side chains are crucial for imparting the high water solubility and low osmolality required for safe intravenous administration of the final contrast agent.

Potential for Other Nitro-Based Therapeutics

While its role in contrast media is most prominent, the this compound scaffold is relevant to broader drug discovery. Nitroaromatic compounds are investigated for a range of biological activities, including antibacterial, antifungal, and anticancer properties. [6][12][13]The nitro group can be bioreduced in hypoxic environments, such as those found in solid tumors or certain bacterial colonies, to produce cytotoxic species. This makes this compound a potentially interesting starting point for designing targeted prodrugs.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols are mandatory. Information is generally derived from the Safety Data Sheet (SDS) for the parent acid or related compounds. [14][15][16]

-

Handling: Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [14][16]Avoid formation of dust and aerosols. [16]Use in a well-ventilated area or under a chemical fume hood. [15]* Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. [14][15][17]Store away from incompatible materials such as strong oxidizing agents. [14][15]* Fire Safety: In case of fire, use appropriate extinguishing media. Firefighters should wear self-contained breathing apparatus, as thermal decomposition can release irritating gases and vapors, including nitrogen oxides (NOx) and carbon monoxide (CO). [14][17]* First Aid: In case of eye or skin contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. [15]If inhaled, move to fresh air. [15]If ingested, seek immediate medical assistance. [14]

Conclusion

This compound is more than just a chemical on a shelf; it is a foundational component in the synthesis of life-saving diagnostic agents. Its chemical properties are well-suited for multistep synthetic pathways, and its analysis is straightforward with modern spectroscopic and chromatographic techniques. This guide provides a framework for understanding and utilizing this important intermediate, grounded in the principles of causality and self-validation essential for the high standards of pharmaceutical research and development.

References

- Synthesis of N1,N3-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide.

- 5-Nitroisophthalic acid - SAFETY D

- N,N'-BIS(2,3-DIHYDROXYPROPYL)-5-NITRO-ISOPHTHALAMIDE.gsrs.

- SAFETY D

- N,N'-bis(2,3-dihydroxypropyl)-5-nitro-isophthalamide.

- SAFETY D

- material safety d

- Preparation of 5-amino-isophthalamides.

- 1,3-Benzenedicarboxamide,5-nitro- 38177-07-0 wiki.Guidechem.

- Preparation of 5-amino-isophthalamides.

- CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.University of Wisconsin-Madison.

- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.MDPI.

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.University of Calgary.

- Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4).

- NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.Universal Class.

- Spectroscopy Handouts (NMR, IR, Mass Spec).Dr. Laurie Starkey, Cal Poly Pomona.

- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.YouTube.

- N1,N3-Bis(2,3-dihydroxypropyl)-5-nitro-1,3-benzenedicarboxamide.PubChem.

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds.PMC.

Sources

- 1. US6441235B1 - Preparation of 5-amino-isophthalamides - Google Patents [patents.google.com]

- 2. US9006486B2 - Synthesis of N1,N3-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide - Google Patents [patents.google.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 5. lehigh.edu [lehigh.edu]

- 6. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistryconnected.com [chemistryconnected.com]

- 8. m.youtube.com [m.youtube.com]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. N,N'-bis(2,3-dihydroxypropyl)-5-nitro-isophthalamide - Wikidata [wikidata.org]

- 11. US20020095053A1 - Preparation of 5-amino-isophthalamides - Google Patents [patents.google.com]

- 12. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 5-Nitroisophthalamide from Dimethyl 5-Nitroisophthalate

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis of 5-Nitroisophthalamide, a critical intermediate, from its precursor, dimethyl 5-nitroisophthalate. The narrative emphasizes the underlying chemical principles, provides a detailed experimental protocol, and outlines methods for product characterization, ensuring a blend of theoretical knowledge and practical, field-proven insights.

Strategic Importance of this compound

This compound and its parent compound, dimethyl 5-nitroisophthalate, are pivotal intermediates in the pharmaceutical industry. Their primary significance lies in their role as precursors for the synthesis of non-ionic X-ray contrast media, such as Iohexol and Iopamidol.[1] The purity of these intermediates is paramount, as it directly impacts the quality and safety of the final active pharmaceutical ingredient (API). In the pharmaceutical field, intermediates are often required to have a purity of at least 99.5%, with any single impurity not exceeding 0.3%.[2][3] This guide focuses on the direct amidation of the diester to the diamide, a key transformation in the synthetic pathway.

Reaction Mechanism: Nucleophilic Acyl Substitution

The conversion of dimethyl 5-nitroisophthalate to this compound is a classic example of nucleophilic acyl substitution, specifically, an ammonolysis reaction. The process involves the nucleophilic attack of ammonia on the electrophilic carbonyl carbons of the two ester groups, leading to the displacement of the methoxide leaving groups.

The reaction proceeds in two consecutive steps, one for each ester group:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia attacks the carbonyl carbon of an ester group. This breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.

-

Leaving Group Elimination: The tetrahedral intermediate is unstable. The lone pair on the negatively charged oxygen atom reforms the C=O double bond, and in the process, the methoxide ion (CH₃O⁻) is eliminated as a leaving group.

-

Deprotonation: The resulting protonated amide is then deprotonated by another molecule of ammonia, which acts as a base, to yield the neutral primary amide and an ammonium ion. This acid-base reaction drives the equilibrium towards the products.

A second, analogous sequence of events occurs at the second ester group to form the final diamide product, this compound. The use of a significant excess of ammonia is crucial to ensure the reaction goes to completion for both ester functionalities.[4][5]

Experimental Synthesis Workflow

The following diagram outlines the general workflow for the synthesis, purification, and analysis of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

This protocol describes a robust method for the synthesis of this compound. It is designed to be a self-validating system where successful completion of each step prepares for the next.

Materials and Reagents

| Compound / Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| Dimethyl 5-nitroisophthalate | C₁₀H₉NO₆ | 239.18 | Starting Material |

| Aqueous Ammonia (28-30%) | NH₃ in H₂O | 17.03 (NH₃) | Nucleophile/Base |

| Methanol | CH₃OH | 32.04 | Solvent |

| Deionized Water | H₂O | 18.02 | Washing Agent |

| Product | |||

| This compound | C₈H₇N₃O₄ | 209.16 | Final Product |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 10.0 g (41.8 mmol) of dimethyl 5-nitroisophthalate in 50 mL of methanol. Stir the mixture to ensure a uniform slurry.

-

Ammonia Addition: To the stirred suspension, slowly add 100 mL of concentrated aqueous ammonia (28-30%). The large excess of ammonia serves as both the nucleophile and the solvent, ensuring the reaction is driven to completion.

-

Reaction Execution: Heat the reaction mixture to a gentle reflux (approximately 60-70°C) using a heating mantle. Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as dichloromethane:methanol (10:1), observing the disappearance of the starting diester spot.[6]

-

Product Isolation: After the reaction is complete, remove the flask from the heat and allow it to cool slowly to room temperature. Further cool the mixture in an ice bath for approximately 1 hour to maximize the precipitation of the product.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with 50 mL of cold deionized water to remove any residual ammonia and salts, followed by 25 mL of cold methanol to wash away any unreacted starting material.

-

Drying: Transfer the white to pale-yellow solid to a watch glass and dry in a vacuum oven at 60-70°C until a constant weight is achieved. The expected yield is typically high for this type of transformation.

Characterization and Purity Assessment

Confirming the identity and purity of the synthesized this compound is a critical final step.[7]

-

Melting Point (MP): A sharp, defined melting point is indicative of high purity. The literature value for the related starting material, dimethyl 5-nitroisophthalate, is 123°C.[2] The diamide product will have a significantly higher melting point due to strong intermolecular hydrogen bonding.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum provides functional group confirmation.

-

Expected Peaks for Product:

-

N-H stretching (primary amide): Two bands in the region of 3400-3200 cm⁻¹.

-

C=O stretching (Amide I): Strong absorption around 1660-1680 cm⁻¹.

-

N-H bending (Amide II): Around 1600-1640 cm⁻¹.

-

Asymmetric and symmetric NO₂ stretching: Around 1530 cm⁻¹ and 1350 cm⁻¹.

-

-

Disappearance of Starting Material Peaks:

-

Ester C=O stretching: The peak around 1720-1740 cm⁻¹ should be absent.

-

Ester C-O stretching: The strong peak in the 1250-1300 cm⁻¹ region should disappear.

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should show the disappearance of the methyl ester singlet (around 3.9-4.0 ppm). Aromatic protons will appear in the 8.0-9.0 ppm region, and the broad singlet for the four amide protons (-CONH₂) will be present, typically downfield.

-

¹³C NMR: The spectrum will confirm the presence of the amide carbonyl carbon (around 165-170 ppm) and the absence of the ester carbonyl and methoxy carbons.

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is the definitive method for quantifying purity.[7] A reversed-phase C18 column can be used with a suitable mobile phase (e.g., a gradient of water and methanol or acetonitrile) to separate the product from any unreacted starting material or mono-amide intermediate. The purity is determined by the relative area of the product peak.

Conclusion

The synthesis of this compound from dimethyl 5-nitroisophthalate via ammonolysis is a straightforward and efficient chemical transformation. The key to a successful synthesis lies in using a sufficient excess of ammonia to drive the reaction to completion and in meticulous purification to meet the stringent purity requirements for pharmaceutical intermediates. The analytical techniques outlined provide a robust framework for the validation of the final product, ensuring its suitability for subsequent stages in drug development and manufacturing.

References

- Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters.

- United States Patent Office - 3,145,197.

- Dimethyl 5-nitroisophthal

- Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters.

- Dimethyl 5-nitroisophthalate.

- US9006486B2 - Synthesis of N1,N3-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide.

- Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis.

- Amide formation from carboxylic acid deriv

Sources

- 1. researchgate.net [researchgate.net]

- 2. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google Patents [patents.google.com]

- 3. DE19721221A1 - Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters - Google Patents [patents.google.com]

- 4. Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Dimethyl 5-nitroisophthalate synthesis - chemicalbook [chemicalbook.com]

- 7. US9006486B2 - Synthesis of N1,N3-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 5-Nitroisophthalamide and Its Derivatives: Synthesis, Properties, and Applications in Drug Development

This guide provides an in-depth exploration of 5-nitroisophthalamide and its closely related derivatives, compounds of significant interest in the field of medicinal chemistry and pharmaceutical development. For researchers, scientists, and professionals in drug development, a precise understanding of the nomenclature, physicochemical properties, and synthetic pathways of these molecules is paramount. This document offers a detailed examination of these aspects, with a focus on practical applications and the underlying scientific principles.

Decoding the Nomenclature: this compound and Its Key Analogs

The term "this compound" refers to a benzene ring substituted with two amide groups at positions 1 and 3, and a nitro group at position 5. While this core structure is central, in practical applications and commercial availability, two related compounds are more frequently encountered: the precursor acid and its substituted diamide derivatives.

-

5-Nitroisophthalic Acid: This is the carboxylic acid precursor to the amide derivatives. It is a stable, commercially available compound.

-

N,N'-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide: This is a key synthetic intermediate, particularly in the production of non-ionic X-ray contrast media.[1]

For the purpose of clarity and scientific accuracy, this guide will address the fundamental properties of these key compounds.

Core Physicochemical Properties

A clear summary of the essential physicochemical data is crucial for any laboratory work involving these compounds. The table below presents the key identifiers and properties for 5-nitroisophthalic acid and its important diamide derivative.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-Nitroisophthalic Acid | 618-88-2 | C₈H₅NO₆ | 211.13 |

| N,N'-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide | 76820-34-3 | C₁₄H₁₉N₃O₈ | 357.32 |

Data sourced from PubChem and commercial supplier information.[2][3][4][5]

Synthesis of this compound Derivatives: A Step-by-Step Protocol

The synthesis of N,N'-disubstituted 5-nitroisophthalamides is a critical process in the development of certain pharmaceuticals. The following protocol outlines a common synthetic route starting from a dialkyl 5-nitroisophthalate, which can be prepared from 5-nitroisophthalic acid. This process is particularly relevant for the synthesis of intermediates for iodinated diagnostic agents.[6][7]

Experimental Protocol: Synthesis of N,N'-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide

Objective: To synthesize N,N'-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide from dimethyl 5-nitroisophthalate.

Materials:

-

Dimethyl 5-nitroisophthalate

-

2,3-dihydroxypropylamine (racemic or an optically active form)

-

A lower-aliphatic alcohol solvent (e.g., 2-methoxyethanol)

-

A basic catalyst (e.g., sodium methoxide)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, slurry dimethyl 5-nitroisophthalate in the chosen alcohol solvent (e.g., 2-methoxyethanol).[6]

-

Addition of Amine: Add 2,3-dihydroxypropylamine to the slurry.[6]

-

Catalyst Addition: Introduce a basic catalyst, such as a solution of sodium methoxide in the corresponding alcohol. The use of a strong base is crucial for facilitating the amidation reaction.[6][7]

-

Reaction Conditions: Heat the reaction mixture to a temperature between 65°C and 150°C, typically near the boiling point of the solvent. The reaction is generally complete within a few hours.[6][7]

-

Work-up and Isolation: Upon completion, the solvent can be removed by distillation to yield the crude product. The resulting oil or solid can be dissolved in a suitable solvent like deionized water for further purification if necessary.[1]

-

Optional Purification: For higher purity, the aqueous solution of the product can be subjected to ion-exchange chromatography to remove unreacted amine.[1]

Causality Behind Experimental Choices:

-

Solvent Selection: Lower-aliphatic alcohols are chosen for their ability to dissolve the reactants and for their suitable boiling points for the reaction temperature.

-

Catalyst: A strong basic catalyst is essential to deprotonate the amine, increasing its nucleophilicity and driving the amidation reaction forward.

-

Temperature: The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Synthetic Workflow Diagram

Caption: Synthetic workflow for N,N'-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide.

Application in Drug Development: Intermediates for Contrast Agents

This compound derivatives are valuable as synthetic intermediates in the pharmaceutical industry. A primary application is in the preparation of iodinated contrast agents, which are essential for various medical imaging techniques.

The subsequent step after the synthesis of the this compound derivative is typically the reduction of the nitro group to an amine. This resulting 5-amino-N,N'-bis(R)isophthalamide is a key precursor for compounds like ioversol, iohexyl, and iopamidol.[1][6] The amino group provides a reactive site for further chemical modifications, such as iodination and the introduction of other functional groups to enhance the properties of the final contrast agent.

Progression to 5-Aminoisophthalamides

The catalytic hydrogenation of the 5-nitro-N,N'-bis(R)isophthalamide is an efficient method to produce the corresponding 5-amino derivative. This reaction can be carried out at room temperature and is typically complete within an hour.[6][7] The resulting 5-amino compound can be isolated as a free base or as an acid-addition salt.[6]

Potential Biological Activity of Nitroaromatic Compounds

For drug development professionals, understanding the potential biological activity of a chemical scaffold is crucial. Nitroaromatic compounds, including this compound derivatives, are known to have a range of biological effects. The mode of action often involves the reduction of the nitro group within biological systems.[8]

This reduction can be catalyzed by nitroreductase enzymes, leading to the formation of reactive intermediates such as hydroxylamino groups.[8] These reactive species can then interact with cellular macromolecules, including DNA, which can be the basis for antimicrobial or anticancer activity.[9][10] While the primary use of the this compound discussed here is as a synthetic intermediate, the inherent reactivity of the nitro group is an important consideration in any drug development pipeline.

General Mechanism of Nitro-Compound Bioactivation

Caption: General bioactivation pathway for nitroaromatic compounds.

Conclusion

This compound and its derivatives, particularly N,N'-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide, are compounds of significant industrial and scientific importance. A thorough understanding of their synthesis and chemical properties is essential for their effective use as intermediates in the development of pharmaceuticals, most notably iodinated contrast agents. The information and protocols provided in this guide are intended to equip researchers and scientists with the foundational knowledge required to work with these versatile chemical entities.

References

-

PubChem. (n.d.). 5-Nitroisophthalic acid. Retrieved from [Link]

- Google Patents. (n.d.). US9006486B2 - Synthesis of N1,N3-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide.

-

GSRS. (n.d.). N,N'-BIS(2,3-DIHYDROXYPROPYL)-5-NITRO-ISOPHTHALAMIDE. Retrieved from [Link]

-

MDPI. (2022). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Retrieved from [Link]

-

MDPI. (n.d.). Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applications. Retrieved from [Link]

- Google Patents. (n.d.). US6441235B1 - Preparation of 5-amino-isophthalamides.

-

Wikidata. (n.d.). N,N'-bis(2,3-dihydroxypropyl)-5-nitro-isophthalamide. Retrieved from [Link]

-

PubChem. (n.d.). N1,N3-Bis(2,3-dihydroxypropyl)-5-nitro-1,3-benzenedicarboxamide. Retrieved from [Link]

- Google Patents. (n.d.). EP1131280B1 - Preparation of 5-amino-isophthalamides.

-

MDPI. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Retrieved from [Link]

-

PubMed. (n.d.). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. Retrieved from [Link]

Sources

- 1. US9006486B2 - Synthesis of N1,N3-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide - Google Patents [patents.google.com]

- 2. 5-Nitroisophthalic acid | C8H5NO6 | CID 12069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. N1,N3-Bis(2,3-dihydroxypropyl)-5-nitro-1,3-benzenedicarboxamide | C14H19N3O8 | CID 11783255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N,N'-Bis(2,3-dihydroxypropyl)-5-nitro-1,3-benzenedicarboxamide | 76820-34-3 [chemicalbook.com]

- 6. US6441235B1 - Preparation of 5-amino-isophthalamides - Google Patents [patents.google.com]

- 7. EP1131280B1 - Preparation of 5-amino-isophthalamides - Google Patents [patents.google.com]

- 8. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 5-Nitroisophthalamide in different organic solvents

An In-depth Technical Guide to the Solubility of 5-Nitroisophthalamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide offers a detailed examination of the solubility of this compound. As a key intermediate in the synthesis of various active pharmaceutical ingredients, understanding its behavior in different organic solvents is crucial for process optimization, purification, and formulation development. This document synthesizes the theoretical principles governing the solubility of this compound, provides a predicted solubility profile based on its molecular structure, and presents a rigorous, step-by-step experimental protocol for accurate solubility determination. The content herein is designed to equip researchers and drug development professionals with the foundational knowledge and practical tools necessary for working with this compound.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter in the field of drug development. For an intermediate compound like this compound, which is a precursor in the synthesis of imaging agents, its solubility profile dictates the efficiency of several key processes.[1] Inadequate understanding of solubility can lead to challenges in reaction kinetics, product yield, and the efficacy of purification techniques such as crystallization and chromatography.[2] Therefore, a thorough characterization of a compound's solubility in a range of relevant organic solvents is not merely a perfunctory exercise but a cornerstone of robust and scalable chemical synthesis.

Physicochemical Properties of this compound: A Molecular Perspective

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses a unique combination of functional groups that govern its interactions with various solvents.

-

Core Structure: A central benzene ring provides a nonpolar backbone.

-

Nitro Group (-NO₂): This is a strongly electron-withdrawing and highly polar group. It can act as a hydrogen bond acceptor.

-

Amide Groups (-CONH₂): The two amide functionalities are pivotal in determining solubility. They are polar and can act as both hydrogen bond donors (via the N-H bonds) and hydrogen bond acceptors (via the C=O oxygen).[3]

The presence of multiple hydrogen bond donors and acceptors, combined with the polar nitro group, classifies this compound as a polar molecule. This polarity is the primary determinant of its solubility in organic solvents, based on the principle of "like dissolves like."[2]

Caption: Molecular Structure of this compound.

Predicted Solubility Profile of this compound

Table 1: Predicted Solubility of this compound in Various Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol | Good to Moderate | The hydroxyl group (-OH) of these solvents can effectively form hydrogen bonds with both the amide and nitro groups of the solute, facilitating dissolution.[4] |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetone, Acetonitrile | Good to Excellent | These solvents are highly polar and can act as strong hydrogen bond acceptors, interacting favorably with the amide N-H groups. Their large dipole moments effectively solvate the polar this compound molecule. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | These solvents have a moderate dipole moment and can act as weak hydrogen bond acceptors. Solubility is expected to be lower than in highly polar aprotic solvents. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Low | While ethers can act as hydrogen bond acceptors, their overall polarity is low, making them less effective at solvating the highly polar solute. |

| Nonpolar Aromatic | Toluene, Benzene | Very Low | The primary interactions would be weak van der Waals forces. The significant energy required to break the strong intermolecular hydrogen bonds in the solid this compound is not compensated by the weak solute-solvent interactions. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Insoluble | The nonpolar nature of these solvents makes them incapable of overcoming the strong intermolecular forces within the crystal lattice of this compound.[5] |

Disclaimer: The information in Table 1 is based on theoretical predictions derived from the molecular structure. For any application requiring precise solubility values, experimental verification is imperative.

Experimental Protocol for Solubility Determination: The Isothermal Equilibrium Method

To obtain accurate and reproducible quantitative solubility data, a standardized experimental protocol is essential. The isothermal equilibrium (or shake-flask) method is a widely accepted and reliable technique for determining the solubility of a solid compound in a solvent.[5]

Principle

An excess amount of the solid solute (this compound) is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium. At this point, the solution is saturated, and the concentration of the dissolved solute represents its solubility at that specific temperature.

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or water bath with stirring capabilities

-

Calibrated thermometer or temperature probe

-

Glass vials with screw caps

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other quantitative analytical technique)

Step-by-Step Procedure

-

Preparation of Vials: Add an excess of this compound to several glass vials. The excess should be sufficient to ensure that solid remains undissolved at equilibrium.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the chosen solvent into each vial.

-

Equilibration: Securely cap the vials and place them in the thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the vials at a constant rate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a sample of the supernatant using a syringe. To avoid drawing in any solid particles, ensure the syringe tip is well above the settled solid.

-

Filtration: Immediately filter the withdrawn sample through a syringe filter into a clean, dry container. This step is crucial to remove any undissolved microcrystals.

-

Dilution and Analysis: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

Quantification: Analyze the diluted sample using a pre-validated HPLC method to determine the concentration of this compound.

-

Calculation of Solubility: Calculate the solubility using the measured concentration and the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.

Sources

1H NMR and 13C NMR spectral data of 5-Nitroisophthalamide

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Nitroisophthalamide

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a key intermediate in the synthesis of various chemical entities, including imaging agents.[1] By dissecting the theoretical basis for the expected chemical shifts, coupling constants, and signal multiplicities, this document serves as a technical resource for researchers, scientists, and professionals in drug development. We will explore the causal relationships between the molecule's electronic environment and its spectral features, present detailed experimental protocols for data acquisition, and provide a framework for accurate spectral interpretation.

Introduction: The Structural Significance of this compound

This compound is a symmetrically substituted aromatic diamide. Its structure is characterized by a benzene ring substituted with two amide (-CONH₂) groups at positions 1 and 3, and a strong electron-withdrawing nitro (-NO₂) group at position 5. This specific arrangement of functional groups creates a distinct electronic environment that is reflected in its NMR spectra. Understanding these spectra is crucial for verifying the compound's identity, purity, and for tracking its transformation in subsequent synthetic steps. NMR spectroscopy serves as the primary method for unambiguous structural elucidation, leveraging the magnetic properties of atomic nuclei.[2]

Molecular Structure and Symmetry Analysis

To accurately predict and interpret the NMR spectra, a foundational analysis of the molecule's structure and symmetry is required.

Caption: Numbered structure of this compound.

Due to a plane of symmetry passing through C2, the nitro group (at C5), and H4, the molecule has equivalent positions:

-

Protons: H4 and H6 are chemically equivalent. H2 is unique. The four amide protons on the two -CONH₂ groups are also equivalent due to rotation around the C-N bonds.

-

Carbons: C1 and C3 are equivalent. C4 and C6 are equivalent. C2 and C5 are unique. The two carbonyl carbons (C7 and C8) are equivalent.

This symmetry analysis predicts:

-

³ unique signals in the ¹H NMR aromatic region and one signal for the amide protons.

-

5 unique signals in the ¹³C NMR spectrum (4 aromatic, 1 carbonyl).

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is defined by chemical shifts, signal multiplicities (splitting patterns), and integration values. Aromatic protons typically appear in the 6.5-8.5 ppm range.[3][4]

Causality of Chemical Shifts and Multiplicity

-

H2: This proton is situated ortho to two electron-withdrawing amide groups. This environment results in significant deshielding, pushing its signal far downfield. It is coupled to two equivalent protons (H4 and H6), which are three bonds away (meta-coupling). Therefore, H2 is expected to appear as a triplet, although the small nature of meta-coupling (J ≈ 2-3 Hz) might lead to a finely split triplet or a broadened singlet.[5]

-

H4, H6: These two equivalent protons are adjacent to an amide group and ortho to the powerfully electron-withdrawing nitro group. This strong deshielding places their signal significantly downfield. Each is coupled to one H2 proton (meta-coupling), leading to a predicted doublet.

-

-CONH₂: The amide protons often exhibit a broad singlet.[6] Their chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In a solvent like DMSO-d₆, they are readily observed, whereas in D₂O, they would exchange with deuterium and their signal would disappear.[7][8]

Data Summary: ¹H NMR

| Assigned Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CONH₂ | ~8.0 - 8.5 | Broad Singlet | N/A | 4H |

| H4, H6 | ~8.8 - 9.0 | Doublet (d) | ~2-3 Hz (meta) | 2H |

| H2 | ~9.0 - 9.2 | Triplet (t) | ~2-3 Hz (meta) | 1H |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides direct information about the carbon skeleton.[9] The chemical shifts are highly sensitive to the electronic environment, with electronegative atoms and π-systems causing significant downfield shifts.

Causality of Chemical Shifts

-

C=O (C7, C8): Carbonyl carbons in amides are highly deshielded due to the double bond to an electronegative oxygen atom. They appear in the far downfield region of the spectrum, typically between 160-170 ppm.[10][11]

-

Aromatic Carbons (C1-C6): These carbons resonate in the typical aromatic region of 110-150 ppm.[4][12]

-

C5: This carbon is directly attached to the strongly electron-withdrawing nitro group, causing it to be the most deshielded of the aromatic carbons.

-

C1, C3: These equivalent carbons are attached to the amide groups and are also significantly deshielded. They are quaternary carbons and may appear as weaker signals.

-

C2: This carbon is positioned between two amide groups, leading to a downfield shift.

-

C4, C6: These equivalent carbons are influenced by both the adjacent amide group and the ortho nitro group, resulting in a downfield chemical shift.

-

Data Summary: ¹³C NMR

| Assigned Carbon | Predicted δ (ppm) | Notes |

| C4, C6 | ~125 - 130 | Carbon adjacent to nitro group |

| C2 | ~130 - 135 | Carbon between two amide groups |

| C1, C3 | ~135 - 140 | Quaternary, attached to amide |

| C5 | ~148 - 152 | Quaternary, attached to nitro group |

| C=O | ~165 - 170 | Carbonyl carbon of the amide |

Experimental Protocol for NMR Data Acquisition

Adherence to a standardized protocol is essential for obtaining high-quality, reproducible NMR data.

Sources

- 1. US9006486B2 - Synthesis of N1,N3-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide - Google Patents [patents.google.com]

- 2. scispace.com [scispace.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 9. bhu.ac.in [bhu.ac.in]

- 10. compoundchem.com [compoundchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

An In-depth Technical Guide to 5-Nitroisophthalamide as a Foundational Building Block in Organic Synthesis

This guide provides an in-depth exploration of 5-nitroisophthalamide and its precursors, detailing their synthesis, core reactivity, and strategic application in the development of complex, high-value molecules. It is intended for researchers, chemists, and professionals in drug development who require a technical understanding of this versatile synthetic intermediate.

Introduction: The Strategic Importance of Nitroaromatic Intermediates

In the landscape of organic synthesis, nitro compounds are foundational building blocks, prized for the versatile reactivity of the nitro group.[1][2] This functional group is not merely a placeholder; it is a powerful synthetic lever that can be reliably transformed into a variety of other functionalities, most notably the amino group. This nitro-to-amino reduction is a cornerstone of pharmaceutical-oriented synthesis.[1]

Within this class of intermediates, this compound and its direct precursor, 5-nitroisophthalic acid, hold a position of significant industrial importance. Their primary application lies in serving as the central scaffold for the synthesis of non-ionic X-ray contrast media, a critical class of diagnostic agents used in modern medicine.[3][4] The rigid benzene-1,3-dicarboxamide framework provides a stable platform, while the nitro group at the 5-position is strategically placed for conversion to an amine, which is essential for the subsequent introduction of functionality that imparts the desired pharmacological properties.

Physicochemical and Structural Properties

A precise understanding of the starting materials is critical for successful synthesis. The properties of 5-nitroisophthalic acid, the parent acid, and this compound are summarized below.

| Property | 5-Nitroisophthalic Acid | This compound |

| Synonyms | 5-Nitro-1,3-benzenedicarboxylic acid | 5-Nitrobenzene-1,3-dicarboxamide |

| CAS Number | 618-88-2[5][6] | 15158-75-5 (Example Derivative) |

| Molecular Formula | C₈H₅NO₆[5][6] | C₈H₇N₃O₄[7] |

| Molecular Weight | 211.13 g/mol [5] | 209.16 g/mol [7] |

| Appearance | Light cream crystalline powder[8] | Not specified |

| Melting Point | 259-261 °C[8] | Not specified |

Synthesis of the this compound Scaffold: A Step-by-Step Workflow

The construction of this compound derivatives is a multi-step process that begins with the selective nitration of isophthalic acid. This is followed by activation, typically via esterification, and subsequent amidation.

Workflow Diagram: From Isophthalic Acid to Functional Diamide

Caption: Synthetic pathway to this compound derivatives.

Protocol 1: Synthesis of 5-Nitroisophthalic Acid

This protocol describes the electrophilic aromatic substitution (nitration) of isophthalic acid. The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Methodology:

-

Preparation: To a three-neck flask equipped with a stirrer and dropping funnel, add concentrated sulfuric acid (120 mL, 2.21 mol).[8]

-

Dissolution: Add isophthalic acid (80 g, 0.48 mol) to the sulfuric acid. Heat the mixture to 75 °C and stir for 30 minutes to ensure complete dissolution.[8]

-

Nitration: Slowly add 60% nitric acid (73.5 g, 0.70 mol) dropwise over a period of 2 to 2.5 hours.[8]

-

Causality: The slow, controlled addition of nitric acid is crucial to manage the exothermic reaction and prevent runaway temperatures, which could lead to undesired side products or over-nitration. The temperature of 75 °C provides sufficient energy to overcome the activation barrier for the reaction while minimizing decomposition.[5]

-

-

Quenching & Precipitation: After the addition is complete, the reaction mixture is carefully poured into water to quench the reaction and precipitate the product.[5]

-

Isolation: The resulting slurry is filtered, washed thoroughly with water to remove residual acid, and vacuum dried at 60 °C to yield the final product.[5] A purity of over 99% and a yield of 90% can be achieved with this method.[5]

Protocol 2: Synthesis of N¹,N³-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide

This protocol details the conversion of a diester intermediate into the target diamide, a key precursor for iodinated contrast agents.[3][9]

Methodology:

-

Reactant Slurry: Slurry dimethyl 5-nitroisophthalate (23.9 g, 0.100 mole) in 100 mL of 2-methoxyethanol.[9]

-

Causality: 2-methoxyethanol is chosen as a solvent due to its high boiling point, allowing the reaction to be conducted at elevated temperatures (reflux), and its ability to dissolve both the ester and the amine.[9]

-

-

Amine Addition: Add 2,3-dihydroxypropylamine (19.1 g, 0.210 mole) to the mixture. A slight stoichiometric excess of the amine (2.1:1 molar ratio) is used to drive the reaction to completion.[9]

-

Catalysis: Warm the mixture until a complete solution is formed, then add a catalytic amount of sodium methoxide (0.50 g).[9]

-

Causality: Sodium methoxide is a strong base that acts as a catalyst. It deprotonates the amine, increasing its nucleophilicity and accelerating the nucleophilic acyl substitution reaction at the ester carbonyl carbons.

-

-

Reaction: Heat the reaction mixture to reflux (approx. 108 °C) for two hours.[9]

-

Workup: The resulting solution, containing the product N¹,N³-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide, can be used directly in the subsequent reduction step without isolation.[9]

The Nitro Group as a Synthetic Linchpin: Catalytic Reduction

The true value of this compound as a building block is realized in the selective reduction of its nitro group to a primary amine. This transformation unlocks the potential for further functionalization of the aromatic ring.

Caption: The pivotal nitro-to-amino group transformation workflow.

Protocol 3: Catalytic Hydrogenation to 5-Amino-N,N'-bis(R)-isophthalamide

This protocol describes the reduction of the nitro-diamide intermediate from Protocol 2.

Methodology:

-

Solvent Adjustment: Cool the reaction solution from Protocol 2 to 50 °C and add ethanol to a total volume of 300 mL.[9]

-

Catalyst Addition: Warm the mixture to 60 °C and add 1.0 g of 10% palladium-on-carbon (Pd/C) catalyst.[9]

-

Causality: Palladium is a highly efficient catalyst for the reduction of aromatic nitro groups. The carbon support provides a high surface area for the reaction to occur. This method is preferred for its high selectivity; it reduces the nitro group without affecting the amide bonds or the aromatic ring.

-

-

Hydrogenation: The mixture is subjected to hydrogenation. This is typically done in a specialized reactor under a hydrogen atmosphere. The reaction is generally complete within about one hour.[9]

-

Isolation: Upon completion, the catalyst is removed by filtration. The resulting solution contains the desired 5-amino-isophthalamide derivative, which serves as the immediate precursor for the final pharmaceutical ingredient.

Applications in Pharmaceutical Development

The primary and most well-documented application of this compound is as a central building block for non-ionic X-ray contrast agents like Iopamidol and Ioversol.[3] The 5-amino-isophthalamide core generated via the protocols above is subsequently tri-iodinated and acylated to produce the final, highly water-soluble, and physiologically compatible diagnostic agents.

Emerging Applications: Functional Materials

While its role in pharmaceuticals is well-established, the 5-nitroisophthalic acid scaffold is also gaining attention in materials science. It is used as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs).[8][10] The nitro groups can be incorporated into the MOF structure to tune the properties of the pores or can be reduced post-synthesis to amino groups, which can serve as catalytic sites or points for further functionalization.[11]

Conclusion

This compound is a quintessential example of a strategic building block in modern organic synthesis. Its value is derived from a combination of a stable, readily functionalized aromatic core and the presence of a nitro group that serves as a reliable precursor to a key amine functionality. The synthetic pathways, particularly the robust and high-yield reduction of the nitro group, are well-established and industrially scalable. For researchers in drug development and materials science, a thorough understanding of the synthesis and reactivity of this intermediate provides a powerful tool for the creation of complex and high-value molecular architectures.

References

- Title: Synthesis of N1,N3-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide. Source: Google Patents, US9006486B2.

- Title: Preparation of 5-amino-isophthalamides. Source: Google Patents, US20020095053A1.

- Title: Preparation of 5-amino-isophthalamides. Source: Google Patents, US6441235B1.

-

Title: N,N'-bis(2,3-dihydroxypropyl)-5-nitro-isophthalamide. Source: Wikidata. URL: [Link]

-

Title: N,N'-BIS(2,3-DIHYDROXYPROPYL)-5-NITRO-ISOPHTHALAMIDE. Source: Global Substance Registration System (GSRS). URL: [Link]

-

Title: 5-Nitroisophthalic acid. Source: PubChem, National Center for Biotechnology Information. URL: [Link]

-

Title: Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Source: Frontiers in Chemistry, published by the National Institutes of Health (PMC). URL: [Link]

-

Title: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Source: Frontiers Research Topic. URL: [Link]

-

Title: Encapsulation of Metal Nanoparticles within Metal–Organic Frameworks for the Reduction of Nitro Compounds. Source: MDPI. URL: [Link]

-

Title: Synthesis and Characterization of Two Metal-Organic Frameworks (MOFs) with Nitro Group Functionalization Ligands. Source: ResearchGate. URL: [Link]

Sources

- 1. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. US9006486B2 - Synthesis of N1,N3-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide - Google Patents [patents.google.com]

- 4. US20020095053A1 - Preparation of 5-amino-isophthalamides - Google Patents [patents.google.com]

- 5. 5-Nitroisophthalic acid synthesis - chemicalbook [chemicalbook.com]

- 6. 5-Nitroisophthalic acid | C8H5NO6 | CID 12069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-NITRO-ISOPHTHALAMIDE CAS#: [m.chemicalbook.com]

- 8. 5-Nitroisophthalic acid | 618-88-2 [chemicalbook.com]

- 9. US6441235B1 - Preparation of 5-amino-isophthalamides - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

5-Nitroisophthalamide: A Versatile Scaffold for Novel Therapeutics in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pursuit of novel chemical entities with therapeutic potential is a cornerstone of medicinal chemistry. Within the vast landscape of molecular scaffolds, the isophthalamide framework has emerged as a privileged structure, capable of diverse biological activities. The introduction of a nitro group at the 5-position of the isophthalamide core presents a compelling starting point for the development of new drug candidates. This technical guide provides a comprehensive overview of the potential applications of 5-nitroisophthalamide in medicinal chemistry, with a primary focus on its prospective utility in oncology and infectious diseases. We will delve into the rationale for its selection as a lead scaffold, propose synthetic strategies for derivatization, outline detailed protocols for biological evaluation, and explore the anticipated structure-activity relationships that will guide future drug discovery efforts.

The this compound Scaffold: A Strategic Starting Point

The this compound molecule, while recognized as a valuable intermediate in the synthesis of non-ionic X-ray contrast media such as ioversol, iohexyl, and iopamidol, possesses inherent chemical features that suggest a broader therapeutic potential.[1] The isophthalamide core provides a rigid backbone, presenting two amide functionalities in a meta-orientation. This arrangement allows for the introduction of diverse substituents in a defined spatial orientation, facilitating interactions with biological targets.

The strategic placement of the nitro group at the 5-position is of particular significance. The nitro group is a strong electron-withdrawing moiety that can profoundly influence the physicochemical properties of the molecule, including its acidity, lipophilicity, and metabolic stability.[2][3] Critically, the nitro group can act as a "warhead" or a "pharmacophore" in its own right.[2] Many established therapeutic agents across various classes, including antimicrobial and anticancer drugs, incorporate a nitroaromatic motif.[2][4]

The Dual Role of the Nitro Group: Pharmacophore and Prodrug Activator

The medicinal chemistry utility of the nitro group stems from its ability to undergo bioreductive activation under hypoxic conditions, which are characteristic of solid tumors and certain microbial infection sites.[3][5] This reduction process, often catalyzed by nitroreductase enzymes, generates highly reactive cytotoxic species, such as nitroso, hydroxylamino, and amino derivatives, which can induce cellular damage through various mechanisms, including DNA adduction and the generation of reactive oxygen species (ROS).[2][5] This targeted activation in diseased tissues offers a potential therapeutic window, minimizing off-target toxicity.

Potential Therapeutic Applications: A Guided Exploration

Based on the known biological activities of structurally related nitroaromatic and isophthalamide compounds, we can logically extrapolate the most promising therapeutic avenues for this compound derivatives.

Anticancer Drug Discovery

The hypoxic microenvironment of solid tumors presents an ideal setting for the bioreductive activation of nitro-containing compounds.[5] Isophthalamide derivatives have also been investigated as potential anticancer agents, with some demonstrating inhibitory activity against key enzymes involved in cancer progression, such as epidermal growth factor receptor (EGFR).[6]

A proposed drug discovery workflow for developing this compound-based anticancer agents is depicted below:

Antimicrobial Drug Discovery

The bioreductive activation of nitroaromatics is a well-established mechanism of action for several antimicrobial drugs, including the nitroimidazole-class antibiotic metronidazole.[2] The generation of cytotoxic metabolites within microbial cells can lead to DNA damage and inhibition of essential metabolic pathways.[2]

A proposed drug discovery workflow for developing this compound-based antimicrobial agents is depicted below:

Synthetic Strategies and Methodologies

The synthesis of a diverse library of this compound derivatives can be readily achieved through standard amide coupling reactions.

General Synthesis of this compound Derivatives

The most straightforward approach involves the conversion of 5-nitroisophthalic acid to its corresponding diacyl chloride, followed by reaction with a wide range of primary and secondary amines.

Step-by-Step Protocol:

-

Preparation of 5-Nitroisophthaloyl Dichloride:

-

To a solution of 5-nitroisophthalic acid (1 equivalent) in anhydrous dichloromethane (DCM), add oxalyl chloride (2.2 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield crude 5-nitroisophthaloyl dichloride, which can be used in the next step without further purification.

-

-

Amide Coupling (Schotten-Baumann Conditions):

-

Dissolve the crude 5-nitroisophthaloyl dichloride (1 equivalent) in an appropriate anhydrous solvent such as DCM or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve the desired primary or secondary amine (2.2 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.5 equivalents) in the same anhydrous solvent.

-

Add the amine solution dropwise to the cooled acyl chloride solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired this compound derivative.

-

Biological Evaluation: A Phased Approach

A systematic and tiered approach to biological screening is essential for the efficient identification of lead compounds.

In Vitro Anticancer Activity Assays

Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized this compound derivatives in the appropriate cell culture medium. Add the compounds to the cells and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide or a solution of sodium dodecyl sulfate in dilute HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the standardized bacterial suspension.

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Structure-Activity Relationship (SAR) and Lead Optimization

The data obtained from the initial biological screening will be crucial for establishing a structure-activity relationship (SAR). This involves correlating the structural modifications of the this compound derivatives with their observed biological activity.

Key SAR Insights to Explore:

-

Nature of the Amide Substituents (R1 and R2): The size, lipophilicity, and electronic properties of the groups attached to the amide nitrogens will significantly impact activity. The introduction of various functionalities (e.g., aromatic rings, aliphatic chains, heterocyclic moieties) can be explored to optimize target engagement and pharmacokinetic properties.

-

Modification of the Nitro Group: While the nitro group is key for bioreductive activation, its reduction to the corresponding amine can also be explored. The resulting 5-aminoisophthalamide derivatives may exhibit different biological activities or improved safety profiles.

-

Introduction of Additional Substituents on the Aromatic Ring: Further functionalization of the benzene ring could modulate the electronic properties and steric profile of the scaffold, potentially enhancing target affinity and selectivity.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, starting point for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with the proven biological relevance of both the isophthalamide core and the nitroaromatic motif, provides a solid foundation for a rational drug design program. The systematic synthesis and evaluation of a diverse library of derivatives, guided by the principles of medicinal chemistry and a thorough understanding of the underlying mechanisms of action, have the potential to yield lead compounds with significant anticancer or antimicrobial activity. Future work should focus on expanding the structural diversity of the synthesized libraries, elucidating the precise molecular targets of active compounds, and optimizing their pharmacokinetic and toxicological profiles to advance them towards preclinical development.

References

-

Design of newly synthesized isophthalamide based derivatives 4–16... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

-

Design, Synthesis, and Activities of Novel Derivatives of Isophthalamide and Benzene-1, 3-disulfonamide | Request PDF - ResearchGate. (2025, August 6). Retrieved January 22, 2026, from [Link]

-

Bitar, L., & Jaber, A. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Retrieved January 22, 2026, from [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022, June 5). Retrieved January 22, 2026, from [Link]

-

Nitro-Group-Containing Drugs | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 22, 2026, from [Link]

-

Pharmaceuticals | Special Issue : Nitro Group Containing Drugs - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

-

Synthesis of Poly(m-phenyleneisophthalamide) by Solid-state Polycondensation of Isophthalic Acid with m-Phenylenediamine | Request PDF - ResearchGate. (2025, August 6). Retrieved January 22, 2026, from [Link]

-

(PDF) Guideline for anticancer assays in cells - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

-

(PDF) Structure-Activity Relationship Studies in Organic Drug Development - ResearchGate. (2025, October 26). Retrieved January 22, 2026, from [Link]

- US6441235B1 - Preparation of 5-amino-isophthalamides - Google Patents. (n.d.).

Sources

- 1. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]